molecular formula C13H17BrN2O2S B1405276 ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034156-92-6

ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No. B1405276
M. Wt: 345.26 g/mol
InChI Key: DMOLXPZLGPIJTP-UHFFFAOYSA-N
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Description

Ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (EITA-HBr) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of thiazole and can be synthesized using a variety of methods.

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, a similar compound, was synthesized through reactions involving benzothiazole and indole derivatives. The structures of these new compounds were confirmed using various analytical methods including nuclear magnetic resonance and mass spectroscopy (Nassiri & Milani, 2020).

  • Research on similar thiazole derivatives involved the study of their synthesis processes, including allylic transposition in alkaline medium. This study focused on the structural changes and the role of pH in these transformations (Robert & Panouse, 1982).

  • Another study investigated the synthesis of imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates from substituted 2-aminothiazoles and 2-aminobenzothiazoles, testing their anti-inflammatory activity. This research highlights the potential pharmacological applications of thiazole derivatives (Abignente, Arena, & de Caprariis, 1976).

Chemical Properties and Reactions

  • A study on ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate provides insights into the reaction processes and the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Mohamed, 2014).

  • Research on 1,2-Benzisothiazoles, closely related to ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, explored their chemical properties and reaction mechanisms. This research is crucial for understanding the behavior of thiazole derivatives under different conditions (Carrington, Clarke, Hughes, & Scrowston, 1972).

  • The synthesis and biological properties of new piperidine substituted benzothiazole derivatives were investigated, revealing insights into the chemical structure and potential applications of these compounds (Shafi, Rajesh, & Senthilkumar, 2021).

properties

IUPAC Name

ethyl 2-(6-ethyl-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S.BrH/c1-3-9-5-6-10-11(7-9)18-13(14)15(10)8-12(16)17-4-2;/h5-7,14H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOLXPZLGPIJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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